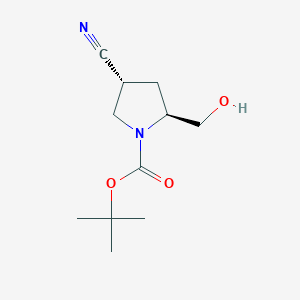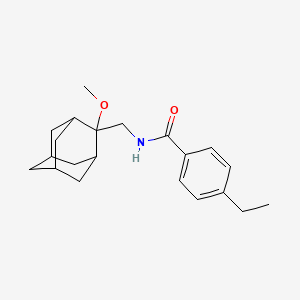
4-(2-Bromophenoxy)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Bromophenoxy)-3-methylaniline” is a chemical compound that is part of the bromodiphenyl ether class . These compounds contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .
Synthesis Analysis
The synthesis of similar compounds often involves radical processes . For instance, the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The reaction was turning white and a new amount of iodine was added. This gave information about the consumption of this reagent upon addition onto styrene .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve radical mechanisms . For instance, the reaction of styrene with sodium p-toluenesulfinate in the presence of iodine forms a radical intermediate . The reaction then proceeds to a β-elimination stage, promoted by an inexpensive base like potassium hydroxide .
Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, “4-(2-Bromophenoxy)-3-methylaniline” is explored for its potential to contribute to the synthesis of compounds with a wide spectrum of bioactivities. It serves as a precursor in the synthesis of dihydropyrimidine (DHPM) derivatives, which are known for their antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities .
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in the formation of benzofuran derivatives through C–H functionalization to C–O and C–C bond formation. It is used in green synthesis approaches that aim to reduce the use of hazardous substances and promote waste reduction .
Material Science
“4-(2-Bromophenoxy)-3-methylaniline” finds applications in material science as a building block for synthesizing complex molecules. Its properties are utilized in the development of new materials with specific characteristics, such as modified nanocomposites used in catalysis .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for chromatographic analysis and mass spectrometry. It helps in the identification and quantification of compounds in various samples .
Environmental Science
The compound’s role in environmental science includes its use in the synthesis of environmentally friendly catalysts for organic reactions. This aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical processes .
Biochemistry
In biochemistry, “4-(2-Bromophenoxy)-3-methylaniline” is involved in the study of enzyme-catalyzed reactions and metabolic pathways. It may be used to synthesize analogs of biological molecules to understand their function and interaction .
Medicinal Chemistry
It is a key intermediate in medicinal chemistry for the development of new drugs. Its derivatives are being studied for their therapeutic potential and as modulators of biological targets .
Agricultural Science
Lastly, in agricultural science, derivatives of “4-(2-Bromophenoxy)-3-methylaniline” are being researched for their fungicidal properties to protect crops from various plant pathogens, contributing to the development of new agrochemicals .
Zukünftige Richtungen
Future research could focus on the synthesis and characterization of “4-(2-Bromophenoxy)-3-methylaniline” and its derivatives. The study of their potential biological activities, such as antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities, could also be of interest . Additionally, the development of safer and more efficient synthetic methods could be a valuable area of research .
Eigenschaften
IUPAC Name |
4-(2-bromophenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZQZLKXIHQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)-3-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)


![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)




